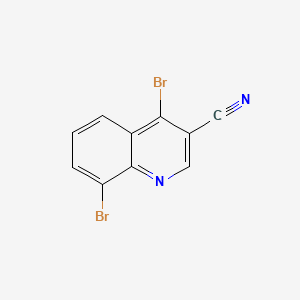
4,8-Dibromoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dibromoquinoline-3-carbonitrile (DBQCN) is a heterocyclic nitrogen-containing compound that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. DBQCN has a unique chemical structure containing both a quinoline ring and a carbonitrile group, which makes it an attractive research subject due to its unusual reactivity.
Wissenschaftliche Forschungsanwendungen
Optoelectronic and Charge Transport Properties
Research on hydroquinoline derivatives, which include structures related to 4,8-Dibromoquinoline-3-carbonitrile, demonstrates significant potential in optoelectronic applications. A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of these compounds, revealing their efficiency as multifunctional materials due to favorable geometrical, electronic, and optical properties. The analysis indicates these compounds could offer better hole transport tendency, which is crucial for the development of electronic and photonic devices (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Kinase Inhibition for Therapeutic Applications
Another significant area of research involves the development of kinase inhibitors for therapeutic purposes. Derivatives of quinoline-3-carbonitrile, including those structurally related to 4,8-Dibromoquinoline-3-carbonitrile, have been identified as potent inhibitors of Src kinase. This kinase plays a critical role in cancer progression, making these compounds valuable in the design of new cancer therapies. Berger et al. (2005) reported on the synthesis and structure-activity relationships of these compounds, highlighting their potential as powerful tools in cancer treatment (Berger, Dutia, Birnberg, Powell, Boschelli, Wang, Ravi, Yaczko, Golas, Lucas, & Boschelli, 2005).
Corrosion Inhibition
Quinoline derivatives have also shown promise as corrosion inhibitors, which are crucial for protecting metals against degradation. Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including their adsorption and corrosion inhibition properties on iron surfaces. Their findings support the application of these compounds in preventing corrosion, which has significant implications for industrial processes and materials science (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Synthetic Methodologies
The chemical synthesis of quinoline derivatives opens pathways to a wide range of biologically active compounds. Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the versatility of quinoline-3-carbonitriles in organic synthesis. Their work contributes to the broader understanding of how these compounds can be synthesized and modified for various scientific applications (Elkholy & Morsy, 2006).
Eigenschaften
IUPAC Name |
4,8-dibromoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFRWBMKBDZJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677851 |
Source


|
| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromoquinoline-3-carbonitrile | |
CAS RN |
1242260-88-3 |
Source


|
| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

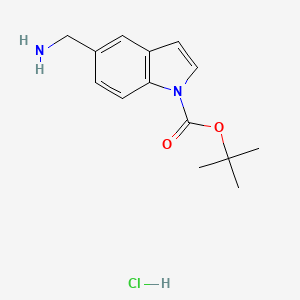

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)
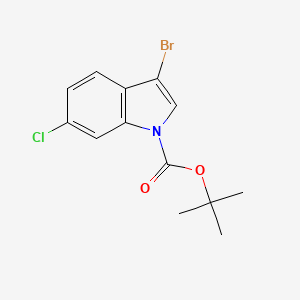
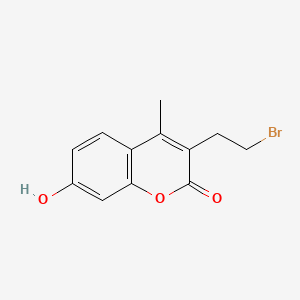


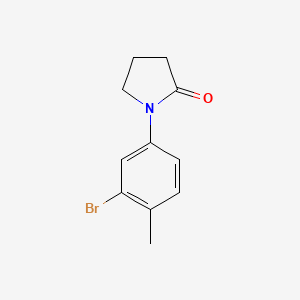
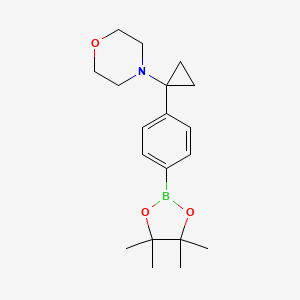
![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

